molecular formula C8H12N4O B2396106 3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1378483-91-0

3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2396106
CAS No.: 1378483-91-0
M. Wt: 180.211
InChI Key: UUHYLMXOKCLDFH-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a hydrazone, followed by cyclization to form the pyrazole ring. Specific reagents and conditions, such as the use of bromine in carbon tetrachloride under reflux, can be employed to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrazole ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative. Substitution reactions could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in proton transfer processes, which are crucial for its biological activity . The exact pathways and targets depend on the specific application, but they often involve interactions with enzymes or receptors that are critical for the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrazoles such as 3-amino-5-cyclopropyl-1H-pyrazole and 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide .

Uniqueness

3-amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both a cyclopropyl group and an amino group on the pyrazole ring. This combination of functional groups enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-amino-N-cyclopropyl-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12-6(4-7(9)11-12)8(13)10-5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,11)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHYLMXOKCLDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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